5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18FNO2S2 and its molecular weight is 375.48. The purity is usually 95%.
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Scientific Research Applications
Role in Modulating Feeding and Arousal Mechanisms
Research on orexin receptors and their antagonists, such as SB-649868, reveals the potential of these compounds in modulating feeding, arousal, stress, and drug abuse mechanisms. These neural systems not only motivate and reinforce drug abuse but may also underlie compulsive food seeking and intake, suggesting a role in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine have shown promise as antimicrobial analogs, with specific derivatives demonstrating significant activity against both bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).
Applications in Alzheimer's Disease Research
Fluorinated compounds have also been utilized as selective molecular imaging probes to quantify receptor densities in the living brains of Alzheimer's disease patients. This application is critical for understanding the progression of neurodegenerative diseases and developing targeted treatments (Kepe et al., 2006).
Development of Anticancer Agents
The synthesis of novel fluorine-containing derivatives has been explored for their potential as anticancer agents. Specific focus on fluorinated 1,2,4-triazinones, for example, has shown promise in inhibiting HIV-1 and CDK2, suggesting a dual anti-HIV and anticancer activity. This demonstrates the versatility of fluorinated compounds in medicinal chemistry and drug development (Makki et al., 2014).
Insights into Metabolism and Disposition
Studies on the metabolism and disposition of fluorinated compounds, such as SB-649868, provide valuable insights into their pharmacokinetics, including elimination pathways and half-life. This information is crucial for optimizing the efficacy and safety of these compounds in clinical applications (Renzulli et al., 2011).
Mechanism of Action
Target of Action
The compound “5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Cellular Effects
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S2/c20-14-3-4-15-13(10-14)11-17(25-15)19(22)21-18(16-2-1-9-24-16)12-5-7-23-8-6-12/h1-4,9-12,18H,5-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOACDTTNLMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.